molecular formula C15H18O3 B014726 Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate CAS No. 154825-93-1

Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate

Cat. No.: B014726
CAS No.: 154825-93-1
M. Wt: 246.3 g/mol
InChI Key: QZGRXTVHAIGNKD-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate (: 154825-93-1) is a high-purity synthetic organic compound with a molecular weight of 246.30 g/mol and the molecular formula C 15 H 18 O 3 . This compound is characterized by a phenyl group substituted with both a methylpropanoate ester and a 4-hydroxybut-1-ynyl moiety, which features a terminal alkyne (C≡C) and a hydroxyl group . Primary Research Applications: Pharmaceutical Synthesis: This compound serves as a crucial synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a key precursor in the multi-step synthesis of fexofenadine hydrochloride, a widely used non-sedative antihistamine drug . The reactive alkyne and hydroxyl functional groups enable further strategic functionalization, such as piperidine coupling, to construct the final active pharmaceutical ingredient. Organic Chemistry Intermediate: The unique structure of this compound makes it a versatile building block for the preparation of more complex molecules. It can undergo various chemical transformations, including oxidation of the hydroxyl group, reduction of the alkyne, and electrophilic aromatic substitution on the phenyl ring, facilitating its use in diverse research applications . Handling and Quality: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can be assured of product quality, supported by characterization data including NMR and Mass Spectrometry. For specific storage and handling conditions, please refer to the product's Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGRXTVHAIGNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391866
Record name Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154825-93-1
Record name Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetic acid methyl ester and 3-butyn-1-ol.

    Reaction Conditions: The reaction between 4-iodophenylacetic acid methyl ester and 3-butyn-1-ol is carried out under palladium-catalyzed coupling conditions. This process involves the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The hydroxybutynyl group can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a family of α,α-dimethylphenylacetic acid esters with varying substituents on the phenyl ring’s para-position. Key structural analogs and their properties are compared below:

Structural Analogs with Modified Butanoyl Chains
Compound Name CAS RN Molecular Formula Molecular Weight Key Substituent Application/Relevance
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate 1020719-49-6 C₁₅H₁₈O₃* 246.30 -C≡C-CH₂CH₂OH Precursor for brominated/chlorinated analogs
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate 154477-54-0 C₁₅H₁₉ClO₃ 282.76 -CO-(CH₂)₂Cl Key intermediate in Fexofenadine synthesis
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid 169280-21-1 C₁₄H₁₇ClO₃ 268.74 -CO-(CH₂)₂Cl (acid form) Impurity in Fexofenadine production
Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate N/A C₁₅H₁₉BrO₃ 339.22 -CO-(CH₂)₂Br Intermediate for further alkylation/functionalization
Methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate 880088-78-8 C₁₅H₁₈O₃ 246.31 -CO-cyclopropane Fexofenadine impurity

Notes:

  • Hydroxybutynyl vs. Halogenated Butanoyl: The hydroxybutynyl group’s alkyne and hydroxyl moieties confer distinct reactivity, enabling bromination or chlorination (e.g., via HBr or HCl) to yield halogenated derivatives . In contrast, chlorobutanoyl analogs are more stable and serve as direct intermediates in antihistamine synthesis .
  • Ester vs. Acid Forms: The ester forms (e.g., methyl or ethyl) are typically intermediates, while the acid forms (e.g., 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid) are often impurities or degradation products .
Analogs with Modified Ester Groups
Compound Name CAS RN Molecular Formula Key Ester Group Relevance
Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate 42019-08-9 C₁₉H₁₉ClO₄ Ethyl ester Impurity in pharmaceutical analysis
Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate N/A C₁₂H₁₇NO₃ Methyl ester with amino group Metabolite or synthetic intermediate

Key Differences :

  • Ester Stability : Methyl esters (e.g., 154477-54-0) are more hydrolytically stable than ethyl analogs under basic conditions, impacting their utility in multi-step syntheses .
  • Functional Group Diversity: Amino or hydroxyl substitutions (e.g., 2-amino-3-(4-hydroxyphenyl)) introduce polarity, altering solubility and bioavailability .

Biological Activity

Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate is an organic compound notable for its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 154825-93-1

The compound features a hydroxybutynyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety. This unique structure is pivotal in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 μg/mL
Escherichia coli750 μg/mL
Candida albicans300 μg/mL

These findings are crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of tumor cell lines through mechanisms that may involve apoptosis induction.

Case Study :
In a study involving human breast cancer cell lines (MCF-7), this compound was tested using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 μM.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydroxybutynyl group may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves palladium-catalyzed coupling reactions. The characterization is conducted using various spectroscopic methods to confirm the structure and purity.

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies have indicated low toxicity levels in mammalian cell lines, suggesting a favorable therapeutic index.

Q & A

Q. What are the primary synthetic routes for Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate, and what are the critical challenges in its preparation?

Answer: The compound is synthesized via multi-step organic reactions, often involving Sonogashira coupling or palladium-catalyzed cross-coupling to introduce the hydroxybut-1-ynyl group. A key intermediate, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0), is typically prepared first, followed by substitution or coupling reactions . Challenges include:

  • Regioselectivity control during alkyne functionalization.
  • Moisture sensitivity of intermediates, requiring inert conditions (e.g., nitrogen atmosphere).
  • Purification difficulties due to structurally similar by-products, often resolved via column chromatography or recrystallization .

Q. How is the structural characterization of this compound validated in academic research?

Answer: Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the hydroxybutynyl group (δ ~2.5–3.5 ppm for alkynyl protons) and methyl ester (~3.6 ppm).
  • Mass spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 791 [M+H]+^+ in related intermediates) verify molecular weight .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities, particularly for intermediates .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

Answer: It is a critical precursor in synthesizing fexofenadine hydrochloride , a non-sedative antihistamine. The hydroxybutynyl group enables downstream functionalization (e.g., piperidine coupling) to form the final drug molecule. Key steps include:

  • Hydrolysis of the methyl ester to a carboxylic acid.
  • Amide formation or Grignard reactions to introduce pharmacologically active moieties .

Q. Which analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities at ppm levels. Retention times (e.g., 1.19 minutes under specific conditions) are benchmarked against standards .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability, crucial for storage optimization.
  • Karl Fischer titration : Quantifies residual moisture, which impacts hydrolytic degradation .

Advanced Research Questions

Q. How can researchers address instability of the hydroxybut-1-ynyl group during synthesis?

Answer: Instability arises from:

  • Propargyl-allenyl isomerization , mitigated by using low temperatures (<0°C) and aprotic solvents (e.g., THF).
  • Oxidative degradation , controlled via antioxidants (e.g., BHT) or inert atmospheres.
  • Protection/deprotection strategies : Temporary silylation (e.g., TMS-alkynes) stabilizes the alkyne during coupling steps .

Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved for this compound?

Answer: Contradictions often stem from:

  • Dynamic effects in NMR : Variable temperature NMR or 2D-COSY clarifies exchange broadening.
  • Ionization artifacts in LCMS : High-resolution MS (HRMS) differentiates isobaric impurities.
  • Synchrotron XRD : Resolves ambiguous stereochemistry in crystalline intermediates .

Q. What structural modifications enhance the pharmacological activity of derivatives?

Answer:

  • Alkyne elongation : Replacing the hydroxybutynyl group with longer alkynes improves binding affinity to histamine receptors.
  • Ester bioisosteres : Substituting the methyl ester with trifluoroethyl groups enhances metabolic stability .
  • Piperidine ring functionalization : Introducing electron-withdrawing groups (e.g., -CF3_3) optimizes pharmacokinetics .

Q. How can computational modeling predict reactivity in derivative synthesis?

Answer:

  • DFT calculations (e.g., Gaussian 16): Simulate transition states to predict regioselectivity in alkyne additions.
  • Molecular docking : Identifies binding poses of derivatives with target proteins (e.g., H1_1 receptors) to prioritize synthetic targets .

Q. What are the key challenges in scaling up the synthesis from lab to pilot scale?

Answer:

  • Exothermic reactions : Safe heat dissipation in coupling steps requires flow chemistry or controlled batch reactors.
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs vs. homogeneous Pd(PPh3_3)4_4.
  • By-product management : Continuous extraction or in-line purification (e.g., simulated moving bed chromatography) improves yield .

Q. How do metabolic studies inform the design of stable derivatives?

Answer:

  • In vitro hepatocyte assays : Identify primary metabolic pathways (e.g., ester hydrolysis or cytochrome P450 oxidation).
  • Isotope labeling : 14^{14}C-tracing tracks degradation products in urine/metabolites.
  • Prodrug strategies : Phosphonate esters or PEGylation masks reactive sites, extending half-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Reactant of Route 2
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Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate

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